Benzo[h]quinoline
Overview
Description
Benzo[h]quinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C13H9N. It is a derivative of quinoline, where the benzene ring is fused to the quinoline structure at the 5 and 6 positions. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including medicinal chemistry and industrial processes.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: One of the most common methods for synthesizing this compound involves the Friedländer reaction. This method typically uses 2-aminobenzaldehyde and a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Friedländer synthesis due to its efficiency and relatively mild reaction conditions. The use of microwave irradiation and eco-friendly catalysts has been explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.
Scientific Research Applications
Benzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[h]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. For example, some this compound derivatives can intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects . Additionally, these compounds may inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Isoquinoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoline but with the nitrogen atom in a different position.
Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring.
Uniqueness of this compound: this compound is unique due to its specific fusion of the benzene ring to the quinoline structure, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced stability and reactivity compared to other quinoline derivatives, making them valuable in various research and industrial applications .
Properties
IUPAC Name |
benzo[h]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYKHNJTSNBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075199 | |
Record name | Benzo[h]quinoline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 7,8-Benzoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20127 | |
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Vapor Pressure |
0.000218 [mmHg] | |
Record name | 7,8-Benzoquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
230-27-3 | |
Record name | Benzo[h]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7,8-Bnzoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[h]quinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16033 | |
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Record name | Benzo[h]quinoline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[h]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.398 | |
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Record name | 4-AZAPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KWJ7WT6Y7 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzo[h]quinoline?
A1: this compound has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, the absorption and fluorescence spectra of this compound and its derivatives have been extensively studied in various solvents. [] For example, 10-hydroxythis compound (HBQ) exhibits unique fluorescence properties attributed to excited-state intramolecular proton transfer (ESIPT). [, ] These studies provide valuable insights into the electronic structure and excited-state behavior of this compound derivatives.
Q3: What is known about the coordination chemistry of this compound?
A3: this compound acts as a ligand in various metal complexes. It can coordinate to metal centers in different ways, including through the nitrogen atom and the carbon atom at the 2-position after undergoing a 1,2-hydrogen shift. [] This versatility allows for the synthesis of diverse metal complexes with potentially interesting catalytic properties. [, , , , , , ]
Q4: What types of reactions can this compound and its derivatives undergo?
A4: this compound derivatives can undergo various transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. [, , , , , , , , , , , , , , ] These reactions allow for the introduction of diverse substituents and the construction of complex molecular architectures.
Q5: Are there any notable examples of this compound derivatives as catalysts?
A5: Yes, several ruthenium and osmium complexes incorporating this compound-based ligands have demonstrated excellent catalytic activity in transfer hydrogenation reactions of carbonyl compounds. [] These catalysts exhibit high turnover frequencies and enantioselectivities, highlighting the potential of this compound-based ligands in asymmetric catalysis.
Q6: Can this compound derivatives participate in metal-catalyzed cross-coupling reactions?
A6: Yes, 10-halobenzo[h]quinolines can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the synthesis of sterically encumbered 10-arylated benzo[h]quinolines. [] This highlights the versatility of this compound derivatives in constructing complex structures through well-established synthetic methods.
Q7: How does the structure of this compound derivatives influence their biological activity?
A7: Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound scaffold can significantly impact biological activity. For instance, the presence of a chromene moiety in 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile significantly enhances cytotoxicity compared to its this compound counterpart. []
Q8: What is the environmental impact of this compound?
A8: this compound is a nitrogen-containing polycyclic aromatic compound (N-PAC) considered an environmental pollutant. [] It has been found to be mutagenic in bacterial systems. [] Understanding its interaction with humic substances in the environment, particularly the binding constants and factors influencing this interaction, is crucial for assessing its fate and potential remediation strategies. [, ]
Q9: Can microorganisms degrade this compound?
A9: Yes, some microorganisms can degrade this compound. For example, the phenanthrene-degrading bacterium Sphingomonas sp. strain LH128 can cometabolize this compound, although the transformation is inhibited at high concentrations. [] This finding indicates the potential for bioremediation strategies to remove this compound from contaminated environments.
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